3-chloro-1-((6-chloropyrimidin-4-yl)oxy)-5-(trifluoromethyl)pyridin-2(1H)-one is a chemical compound of interest in medicinal chemistry due to its potential biological activities. This compound contains a pyridinone core, which is known for its role in various pharmacological applications. The presence of chlorine and trifluoromethyl groups enhances its chemical reactivity and biological profile.
The compound is cataloged in various chemical databases, including BenchChem and PubChem, which provide detailed information on its structure, properties, and synthesis methods.
This compound falls under the category of heterocyclic compounds, specifically pyridines and pyridinones. Its structural features include:
The synthesis of 3-chloro-1-((6-chloropyrimidin-4-yl)oxy)-5-(trifluoromethyl)pyridin-2(1H)-one typically involves multi-step organic reactions.
Technical details indicate that the synthesis could involve:
The molecular formula for 3-chloro-1-((6-chloropyrimidin-4-yl)oxy)-5-(trifluoromethyl)pyridin-2(1H)-one is with a molecular weight of approximately 320.65 g/mol. The structure can be represented using various notations:
InChI=1S/C11H8ClF3N4O2/c12-9-6(10(15)16)5(14)8(13)7(9)17-18-11(19)20/h5-8H,1H3
COC(=O)CN1C(=NC=N1)C2=C(C=C(C=N2)C(F)(F)F)Cl
This indicates a complex arrangement with multiple functional groups that contribute to its reactivity and potential interactions with biological targets.
3-chloro-1-((6-chloropyrimidin-4-yl)oxy)-5-(trifluoromethyl)pyridin-2(1H)-one is involved in several chemical reactions:
Technical details suggest that reaction conditions such as temperature, solvent choice, and catalyst type significantly influence the outcome of these reactions.
While specific mechanisms of action for this compound are not extensively documented, it is hypothesized that its biological activity may stem from:
Data from studies indicate that the compound could modulate biological pathways through these interactions.
The physical properties of 3-chloro-1-((6-chloropyrimidin-4-yl)oxy)-5-(trifluoromethyl)pyridin-2(1H)-one include:
Chemical properties include:
3-chloro-1-((6-chloropyrimidin-4-yl)oxy)-5-(trifluoromethyl)pyridin-2(1H)-one has potential applications in:
CAS No.: 14970-71-9
CAS No.: 13568-33-7
CAS No.:
CAS No.: 1823362-29-3
CAS No.: